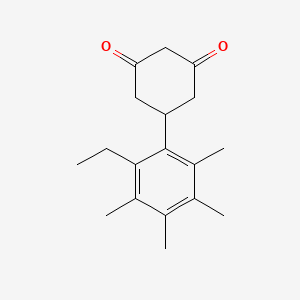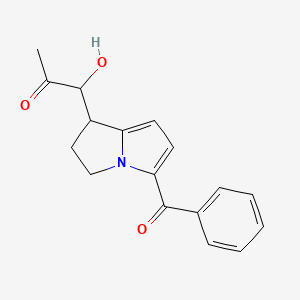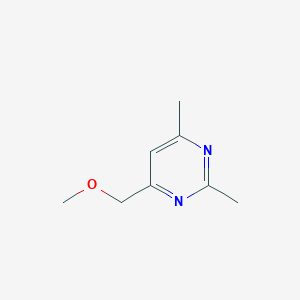
4-(Methoxymethyl)-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-2,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of methoxymethyl and dimethyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2,6-dimethylpyrimidine can be achieved through various methods. One common approach involves the alkylation of 2,6-dimethylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxymethyl)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)-2,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Methoxymethyl)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, influencing its biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or interference with nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyrimidine: Lacks the methoxymethyl group, resulting in different reactivity and biological activity.
4-Methoxymethylpyrimidine: Similar structure but without the dimethyl groups, affecting its chemical properties.
2,4,6-Trimethylpyrimidine: Contains an additional methyl group, leading to variations in its reactivity and applications.
Uniqueness
4-(Methoxymethyl)-2,6-dimethylpyrimidine is unique due to the presence of both methoxymethyl and dimethyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89966-90-5 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-(methoxymethyl)-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(5-11-3)10-7(2)9-6/h4H,5H2,1-3H3 |
Clave InChI |
RDDCYZPYCVXLLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)
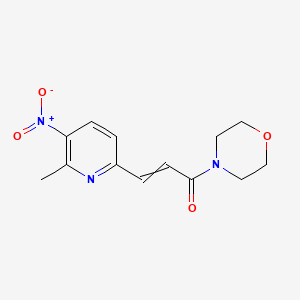
![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)
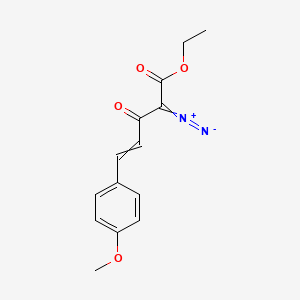
![5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline](/img/structure/B14377997.png)
![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)
